molecular formula C15H16F3NO3 B1532641 (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one CAS No. 1401065-46-0

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one

Cat. No. B1532641
M. Wt: 315.29 g/mol
InChI Key: QSGUHOHVMQJOMR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one, hereafter referred to as 4S-4B-3T-1O-2O, is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxazolidinone family of compounds, which have been used extensively in the pharmaceutical industry due to their unique structure and properties. 4S-4B-3T-1O-2O has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antibacterial Applications

Investigations into the biological activities of oxazolidinone derivatives have highlighted their efficacy in inhibiting biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrate dose-dependent inhibition and the ability to disperse pre-formed biofilms, suggesting potential as new chemical probes for bacterial biofilm studies (Edwards, Shymanska, & Pierce, 2017).

Enzyme Inhibition for Viral Therapeutics

Oxazolidinone derivatives have been synthesized and evaluated for their inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) protease. This research represents an important step in developing therapeutic agents against SARS-CoV, showcasing the compound's utility in viral inhibition (Sydnes et al., 2006).

Structural and Synthetic Applications

The synthesis of oligomers containing oxazolidin-2-one derivatives has been explored, demonstrating the compound's ability to fold in ordered structures. This research contributes to the development of new foldamers, highlighting the structural versatility and potential applications in materials science (Lucarini & Tomasini, 2001).

Chiral Auxiliary and Synthon Development

Oxazolidin-2-one derivatives have been employed as effective chiral auxiliaries for stereoselective alkylations and additions, facilitating the synthesis of enantiomerically pure compounds. This application underscores the compound's significance in asymmetric synthesis and organic chemistry (Davies & Sanganee, 1995).

properties

IUPAC Name

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGUHOHVMQJOMR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.